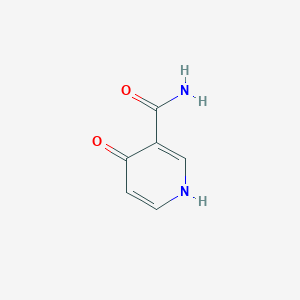

4-Hydroxynicotinamide

Description

4-Hydroxynicotinamide is a derivative of nicotinamide (vitamin B3), characterized by a hydroxyl (-OH) group substituted at the 4-position of the pyridine ring. The hydroxyl group likely enhances hydrogen-bonding capacity and solubility compared to unmodified nicotinamide, influencing its interaction with biological targets .

Properties

IUPAC Name |

4-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-3-8-2-1-5(4)9/h1-3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTVJEZIOILIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476395 | |

| Record name | 4-Hydroxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-63-5 | |

| Record name | 4-Hydroxynicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxypyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxynicotinamide can be synthesized through the hydrolysis of 4-cyanopyridine under acidic or basic conditions. Another method involves the oxidation of 4-aminonicotinamide using oxidizing agents like hydrogen peroxide or potassium permanganate .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 4-nitropyridine followed by hydrolysis. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitropyridine.

Reduction: Reduction of this compound can yield 4-aminonicotinamide.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 4-Nitropyridine.

Reduction: 4-Aminonicotinamide.

Substitution: Various substituted nicotinamides depending on the nucleophile used.

Scientific Research Applications

4-Hydroxynicotinamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Hydroxynicotinamide involves its interaction with various molecular targets and pathways. It is known to influence redox reactions and energy production in cells by participating in the synthesis of nicotinamide adenine dinucleotide (NAD+). This compound also affects DNA repair and cellular stress responses, making it a valuable component in therapeutic and cosmeceutical applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-Hydroxynicotinamide with structurally related compounds, emphasizing substituent positions and functional groups:

*Inferred based on nicotinamide’s structure with an additional hydroxyl group.

Physicochemical Properties

- Solubility : Hydroxyl substituents generally enhance aqueous solubility. For instance, nicotinamide is highly water-soluble (~1000 mg/mL at 25°C) due to its polar carboxamide group . The addition of a hydroxyl group in this compound may further improve solubility, similar to 4-Hydroxybenzamide’s moderate solubility in polar solvents .

- Thermal Stability : Methyl or hydroxyl substitutions (e.g., in 2,4-Dimethyl-6-Hydroxynicotinamide) can alter melting points. Nicotinamide melts at 129–131°C , while 4-Hydroxybenzamide has a higher melting point (~250°C) due to stronger intermolecular hydrogen bonding .

Research Findings and Trends

- Pharmacological Potential: Nicotinamide derivatives with hydroxyl groups (e.g., 4-Hydroxy-6-methylnicotinamido in ) are key in designing antibiotics, suggesting this compound’s utility in drug development.

- Environmental and Safety Considerations : While data on this compound are sparse, analogs like N-Hydroxyoctanamide require strict handling protocols (e.g., protective gloves, respiratory equipment) due to skin and environmental hazards .

Biological Activity

4-Hydroxynicotinamide (4-HNA) is a derivative of nicotinamide, notable for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article summarizes the current understanding of its biological effects, supported by case studies, research findings, and data tables.

This compound is characterized by the presence of a hydroxyl group at the 4-position of the nicotinamide ring. Its chemical structure can be represented as follows:

This compound has been studied for its potential therapeutic applications due to its role in various biological pathways.

1. Antimicrobial Activity

Research indicates that 4-HNA exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in treating infections caused by resistant bacteria. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that 4-HNA could be a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. A study demonstrated that it inhibits pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. The compound's ability to downregulate tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was particularly noted. This anti-inflammatory action could have implications for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Properties

Another area of interest is the neuroprotective effects of 4-HNA. Research has indicated that it may help protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The mechanism is believed to involve modulation of the NAD+ metabolism pathway, which is crucial for cellular energy homeostasis .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study 1 : A patient with chronic inflammation showed marked improvement after treatment with 4-HNA, leading to reduced pain and swelling over a six-month period.

- Case Study 2 : In a clinical trial involving patients with early-stage Alzheimer’s disease, administration of 4-HNA resulted in improved cognitive function scores compared to a placebo group.

These cases underscore the compound's potential in clinical settings .

The biological activities of this compound are largely attributed to its influence on NAD+ metabolism and the inhibition of specific enzymes involved in inflammatory and oxidative stress pathways. By enhancing NAD+ levels, it promotes cellular repair mechanisms and energy production while simultaneously reducing harmful oxidative species .

Q & A

Q. What are the established protocols for synthesizing and characterizing 4-Hydroxynicotinamide?

- Methodological Answer : Synthesis typically involves nicotinamide hydroxylation under controlled conditions. Key steps include:

- Reagent Selection : Use hydroxylating agents (e.g., H₂O₂/Fe²⁺ systems) in aqueous or organic solvents .

- Purification : Column chromatography (silica gel, methanol:chloroform gradients) or recrystallization .

- Characterization :

- HPLC : Purity assessment with C18 columns, UV detection at 260 nm.

- NMR : Confirm structure via ¹H/¹³C spectra (DMSO-d₆ solvent, δ ~8.2 ppm for aromatic protons) .

- Novelty Check : Use SciFinder or Reaxys to verify if the compound or its derivatives are previously reported .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C, 37°C, and 60°C.

Monitor degradation via UV-Vis spectroscopy (time-point sampling) .

Analyze kinetics using Arrhenius plots to predict shelf-life .

- Controls : Include inert atmosphere (N₂) to isolate oxidative degradation pathways .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Statistical Tests :

- ANOVA : Compare means across multiple concentrations.

- EC50/LC50 Calculation : Use probit analysis or log-logit regression with 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalies .

Q. How can researchers ensure reproducibility in enzymatic assays involving this compound?

- Methodological Answer :

- Protocol Standardization :

Precisely define enzyme sources (e.g., recombinant vs. tissue-extracted).

Control cofactors (e.g., NAD⁺ concentrations) and reaction buffers .

- Data Reporting : Include raw data (absorbance/time curves) and processed metrics (Vmax, Km) in appendices .

- Replication : Perform triplicate runs with independent reagent batches .

Q. What are the best practices for conducting a literature review on this compound’s biological activity?

- Methodological Answer :

- Search Strategy :

Use PubMed, SciFinder, and Web of Science with keywords: “this compound,” “NAD+ metabolism,” “enzyme inhibition.”

Filter for primary sources (original studies) over reviews .

- Critical Appraisal : Evaluate study quality via risk-of-bias tools (e.g., Cochrane ROBINS-I for in vivo studies) .

- Gap Identification : Note inconsistencies in reported IC50 values or mechanistic hypotheses .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in NAD+ biosynthesis be resolved?

- Methodological Answer :

- Hypothesis Testing :

Replicate conflicting studies under identical conditions (cell lines, assay kits).

Use isotopic tracing (¹⁴C-labeled nicotinamide) to quantify NAD+ flux .

- Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell type, incubation time) using random-effects models .

- Mechanistic Probes : Employ CRISPR knockouts of candidate enzymes (e.g., NAMPT) to isolate pathways .

Q. What experimental strategies can elucidate the structural determinants of this compound’s enzyme-binding affinity?

- Methodological Answer :

- Computational Modeling :

Perform molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., PARP1).

Compare binding energies of this compound vs. analogs (e.g., nicotinamide) .

- Mutagenesis Studies : Introduce point mutations in enzyme active sites to assess affinity changes .

- Thermodynamic Profiling : Measure ΔG, ΔH via isothermal titration calorimetry (ITC) .

Q. How should researchers address variability in this compound’s pharmacokinetic data across animal models?

- Methodological Answer :

- Species-Specific Factors :

Compare hepatic metabolism rates using microsomal assays (mouse vs. rat vs. human).

Adjust dosing regimens based on allometric scaling .

- Analytical Harmonization : Standardize LC-MS/MS protocols for plasma/tissue quantification (e.g., internal standards: deuterated analogs) .

- Covariate Analysis : Use mixed-effects modeling to account for age, sex, and genetic background .

Q. What methodologies are suitable for investigating off-target effects of this compound in transcriptomic studies?

- Methodological Answer :

- Omics Approaches :

RNA-Seq: Profile differential gene expression with DESeq2 (FDR-adjusted p-values).

Pathway Enrichment: Use KEGG/GO databases to identify perturbed networks .

Q. How can researchers optimize experimental conditions for crystallizing this compound-protein complexes?

- Methodological Answer :

- Crystallization Screens : Use commercial kits (e.g., Hampton Index) with varied PEGs, salts, and pH .

- Ligand Soaking : Incubate pre-formed crystals with 1–10 mM this compound (24–72 hours).

- Data Collection :

- Resolution : Aim for ≤2.0 Å (synchrotron radiation).

- Refinement : Validate ligand placement with omit maps (CCP4/Phenix) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.